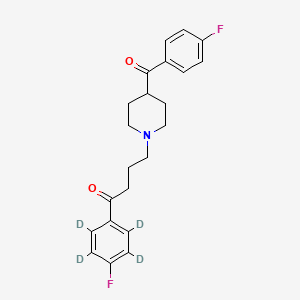
Lenperone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenperone-d4 is a deuterated derivative of Lenperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C22H19D4F2NO2, and it has a molecular weight of 375.44 .
Preparation Methods
The synthesis of Lenperone-d4 involves the incorporation of deuterium atoms into the Lenperone molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(4-fluorobenzoyl)piperidine.
Deuteration: The incorporation of deuterium atoms is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Final Product: The final product, this compound, is obtained through purification and characterization processes.
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes and not for large-scale industrial applications .
Chemical Reactions Analysis
Lenperone-d4 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lenperone-d4 has several scientific research applications, including:
Proteomics Research: this compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetic Studies: The deuterated form of Lenperone is used in pharmacokinetic studies to track the metabolism and distribution of the compound in biological systems.
Isotope Labeling: this compound is used in isotope labeling studies to investigate metabolic pathways and reaction mechanisms.
Mechanism of Action
The mechanism of action of Lenperone-d4 is similar to that of Lenperone. It acts as an antagonist at dopamine receptors, particularly the D2 receptor. By blocking these receptors, this compound inhibits the effects of dopamine, leading to its antipsychotic and antiemetic properties. The molecular targets and pathways involved include the dopaminergic pathways in the brain .
Comparison with Similar Compounds
Lenperone-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in research studies. Similar compounds include:
Lenperone: The non-deuterated form of Lenperone, used as an antipsychotic and antiemetic agent.
Declenperone: Another butyrophenone derivative with similar pharmacological properties.
Milenperone: A related compound with antipsychotic effects.
This compound stands out due to its use in isotope labeling and pharmacokinetic studies, which are not typically performed with non-deuterated analogs .
Properties
Molecular Formula |
C22H23F2NO2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2/i3D,4D,7D,8D |
InChI Key |
WCIBOXFOUGQLFC-KNIGXJNHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F)[2H])[2H])F)[2H] |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


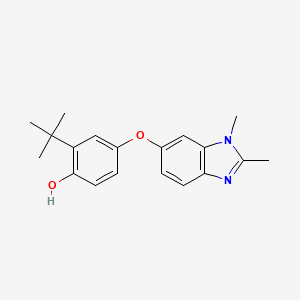
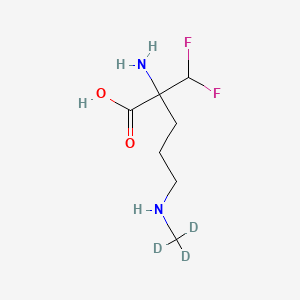
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
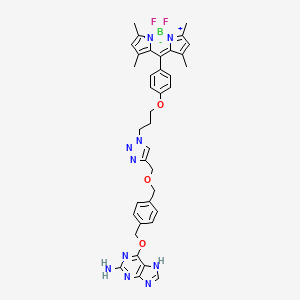


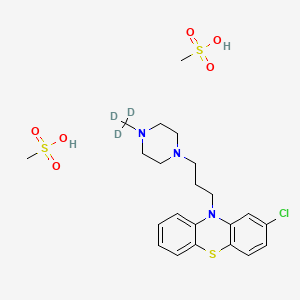
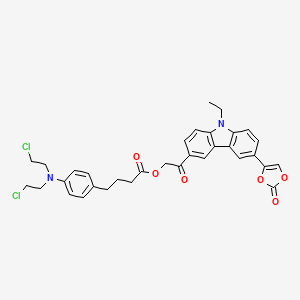


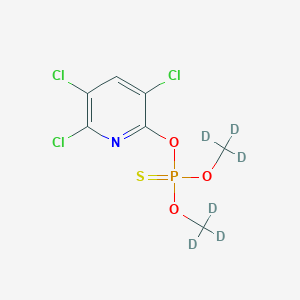
![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)

